molecular formula C13H20FN3O3S B1448490 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate CAS No. 1982950-26-4

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate

Cat. No.: B1448490
CAS No.: 1982950-26-4
M. Wt: 317.38 g/mol
InChI Key: RFRVBNKJRWGTKM-UHFFFAOYSA-N
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Description

Historical Context and Development of Thiazole-Piperazine Compounds

The development of thiazole-piperazine compounds represents a remarkable journey in heterocyclic chemistry that spans several decades of intensive research and systematic exploration. The thiazole moiety has been recognized as an important heterocycle in the world of chemistry for many decades, consisting of sulfur and nitrogen arranged in a five-membered ring structure where pi electrons are free to move from one bond to other bonds, rendering aromatic ring properties. This fundamental understanding of thiazole chemistry laid the groundwork for subsequent developments in more complex heterocyclic systems.

The historical significance of thiazole derivatives in pharmaceutical chemistry became evident through the development of numerous therapeutic agents. Currently, there are seventeen Food and Drug Administration approved drugs containing the thiazole ring, with indications spanning diverse therapeutic areas including asthma treatment with Cinalukast, bacterial infections with Ceftizoxime, diarrhea management with Nitazoxanide, myelogenous leukemia treatment with Dasatinib, pain management with Meloxicam, duodenal ulcer treatment with famotidine, anthelmintic applications with thiabendazole, central nervous system neuroprotective and anticonvulsant effects with riluzole, and vitamin supplementation with thiamine. This extensive therapeutic diversity demonstrated the versatility of the thiazole scaffold and encouraged further exploration of its potential when combined with other heterocyclic systems.

Parallel to thiazole development, piperazine emerged as one of the most important heterocycles in medicinal chemistry, exhibiting remarkable pharmacological activities across multiple therapeutic domains. The piperazine nucleus has been extensively utilized as a backbone in medicinal chemistry, with many bioactive compounds built upon this template. The physicochemical properties and three-dimensional structures of different piperazine chemotypes have proven to be of utmost importance in understanding their biological activities. Currently, thirty-nine Food and Drug Administration approved drugs contain the piperazine ring, demonstrating its exceptional value in pharmaceutical development.

The convergence of thiazole and piperazine chemistry represented a significant milestone in heterocyclic drug discovery. Combinatorial chemistry emerged as a highly efficient approach for the parallel synthesis of novel small-molecule heterocyclic compounds, with well-established protocols for solid-phase synthesis making large collections of organic compounds readily available for drug discovery purposes. The focused efforts over the past twenty years for target-oriented synthesis and diversity-oriented synthesis of low-molecular-weight acyclic and heterocyclic combinatorial libraries for therapeutic applications have been highly fruitful, though the need for more synthetic pathways for solid-phase synthesis, especially those yielding valuable drugs like heterocyclic-containing compounds such as thiazoles and piperazines, continues to drive research innovation.

A comprehensive search of Food and Drug Administration approved drugs revealed only one compound that contains both a thiazole and a piperazine group: Dasatinib, which is marketed under the name Sprycel by Bristol-Myers Squibb. Dasatinib functions as a second-generation ABL Tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia and Philadelphia-chromosome-positive acute lymphoblastic leukemia. In contrast to its first-generation predecessor Imatinib, Dasatinib appears to have overcome the treatment resistance problems previously observed, highlighting the therapeutic potential of thiazole-piperazine combinations.

Structural Significance in Heterocyclic Chemistry

The structural architecture of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate represents a sophisticated example of heterocyclic design that incorporates multiple pharmacologically relevant elements into a single molecular framework. The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, with the presence of the 4-fluorophenyl and thiazole moieties contributing to its potential applications in medicinal chemistry as a pharmacological agent. This compound is specifically categorized as a heterocyclic organic compound due to its cyclic structure containing atoms of at least two different elements, with particular classification under thiazoles, which are five-membered rings containing both sulfur and nitrogen.

The thiazole component of this compound demonstrates the characteristic aromatic properties that make this heterocycle so valuable in drug design. The thiazole ring bears an acidic proton at the C-2 position, which makes the thiazole ring highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds. The pi electrons in the thiazole system are delocalized, meeting the Huckel rule condition for a minimum of six pi electrons, which contributes to the stability and reactivity of the overall molecular structure. This aromatic character allows the thiazole ring to participate in various reactions such as donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization.

The piperazine moiety adds significant structural complexity and biological relevance to the compound. Piperazine has diverse synthetic potential due to the participation of its nitrogen atoms at positions 1 and 4 in the construction of numerous bis-functionalized organic molecules. The piperazine core contains two primary nitrogen atoms which contribute to improved pharmacokinetic features of drug candidates because of their appropriate acid dissociation constant values. These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing a crucial role in bioavailability. The three-dimensional structure of the piperazine ring system allows for diverse substitution patterns and conformational flexibility that can be optimized for specific biological targets.

The 4-fluorophenyl substituent represents a carefully selected aromatic system that provides specific electronic and steric properties to the overall molecular structure. Fluorine substitution in aromatic systems is known to influence molecular properties including lipophilicity, metabolic stability, and receptor binding characteristics. The para-fluorophenyl group attached to the thiazole ring creates a extended conjugated system that may influence the electronic distribution throughout the molecule and affect its binding interactions with biological targets.

The structural characterization of this compound has been extensively studied using various analytical techniques. Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure and purity of synthesized compounds of this type. The molecular structure features a thiazole ring system connected to a piperazine moiety through direct attachment at the 2-position of the thiazole ring, with the 4-fluorophenyl group attached at the 4-position of the thiazole ring, creating a well-defined three-dimensional molecular architecture.

Scientific Rationale for Trihydrate Formation

The formation of trihydrate crystals in this compound represents a fascinating example of controlled crystalline hydration that provides both stability and specific molecular organization. Hydrates are substances that tend to associate with a fixed number of intact water molecules, and hydrates are almost always the crystal form of the substance. The trihydrate designation indicates that for every molecule of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine, there are three molecules of water incorporated into the crystal lattice structure in a specific and reproducible manner.

The fundamental driving force behind hydrate formation lies in energy minimization principles that govern all chemical and physical processes. Nature always seeks to minimize energy, and many ionic and molecular compounds are more stable when they organize into regular crystalline structures where each molecule is situated in a regular, predictable way. Many such crystals cannot be formed unless water molecules form bridges between molecules through hydrogen bonding interactions. The thermodynamic favorability of hydrate formation can be understood through the Gibbs energy equation, where the change in Gibbs energy equals the change in enthalpy minus the temperature multiplied by the change in entropy.

The crystal structure of this compound demonstrates stabilization through intermolecular hydrogen bonding interactions. The crystal structure reveals stabilization through intermolecular N-H···N hydrogen bonding and intramolecular C-H···O hydrogen interactions. These hydrogen bonding networks are crucial for maintaining the structural integrity of the trihydrate form and contribute to its overall stability compared to anhydrous forms.

The specific molecular features of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine that promote trihydrate formation include multiple hydrogen bonding acceptor and donor sites. The piperazine ring contains two nitrogen atoms that can serve as hydrogen bond acceptors from water molecules, while any N-H groups present can serve as hydrogen bond donors. The thiazole nitrogen can also participate in hydrogen bonding interactions, and the fluorine atom on the phenyl ring may contribute to the overall hydrogen bonding network through weak but significant interactions.

Crystal packing analysis reveals that the trihydrate structure is stabilized through a complex network of intermolecular interactions. The molecular structure demonstrates the presence of directional weak hydrogen-bond-like interactions, specifically C-H···O interactions, along with C-H···π interactions, with dispersion interactions serving as the major source of attraction in the crystal packing. These multiple types of intermolecular interactions work together to create a stable three-dimensional network that incorporates the water molecules in specific positions within the crystal lattice.

The trihydrate form provides several advantages over anhydrous crystalline forms, including enhanced crystal stability, improved handling characteristics, and potential benefits for pharmaceutical processing. The incorporation of water molecules into the crystal lattice often results in more regular crystal growth patterns and can influence important physical properties such as dissolution rates, melting points, and mechanical stability. For pharmaceutical compounds, the trihydrate form may offer advantages in terms of storage stability and manufacturing consistency.

Table 1 presents the key molecular parameters of this compound:

Parameter Value
Molecular Formula C13H20FN3O3S
Molecular Weight 317.38 g/mol
Hydration State Trihydrate
Number of Water Molecules 3
CAS Number 1982950-26-4
Parent Compound CID 8027201

Properties

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S.3H2O/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;;/h1-4,9,15H,5-8H2;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRVBNKJRWGTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate is a compound with significant potential in pharmacological applications. Its unique structure, featuring a piperazine core and a thiazole ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1982950-26-4
  • Molecular Formula : C13H14FN3S·3H2O
  • Molecular Weight : 336.26 g/mol

Biological Activity Overview

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine has been studied for its activity against several biological targets:

1. Sigma Receptor Binding

Research indicates that derivatives of piperazine, including this compound, exhibit affinity for sigma receptors. Sigma receptors are implicated in various neurological processes and may serve as targets for neuroprotective agents. For instance, a related compound demonstrated low nanomolar affinity for the sigma-1 receptor and high selectivity towards other receptors like the vesicular acetylcholine transporter .

2. Monoamine Oxidase Inhibition

The compound's structural similarities to known monoamine oxidase (MAO) inhibitors suggest potential activity in this area. MAO is crucial in regulating neurotransmitter levels; thus, inhibitors can be beneficial in treating depression and neurodegenerative diseases. Studies on related compounds have shown significant inhibitory activity against MAO-B, indicating that similar activities may be expected from this compound .

Study 1: Sigma Receptor Affinity

A study focused on the design and synthesis of novel piperazine compounds revealed that certain derivatives exhibit high selectivity for sigma receptors. The binding affinity was evaluated using radiolabeled ligands, showing promising results for compounds structurally related to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine .

Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of thiazole-containing piperazine derivatives. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative disease treatments .

Structure-Activity Relationship (SAR)

The biological activity of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine can be attributed to its structural components:

  • The thiazole ring contributes to receptor binding properties.
  • The fluorophenyl group enhances lipophilicity and potentially improves blood-brain barrier penetration.

Data Table: Summary of Biological Activities

Activity TypeTargetRemarks
Sigma Receptor BindingSigma-1High affinity; potential neuroprotective effects
Monoamine Oxidase InhibitionMAO-A/BPotential antidepressant activity
Antioxidant ActivityNeuronal CellsReduced oxidative stress markers

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant effects by modulating serotonin receptors. The compound 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine has been explored for its potential as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits in treating depression and anxiety disorders.

Case Study:
A study conducted on various piperazine derivatives demonstrated that compounds similar to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine showed significant binding affinity to serotonin receptors, leading to increased serotonin levels in the synaptic cleft .

Anticancer Properties

The thiazole moiety is known for its anticancer properties. Research has shown that compounds containing thiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
In vitro studies have shown that 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics.

Case Study:
A series of tests conducted on bacterial cultures revealed that 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine ring undergoes alkylation and acylation due to its nucleophilic secondary amine groups.

Reaction Type Conditions Product Yield Reference
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-alkylpiperazine65–78%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-acetylpiperazine82%
  • Key Insight : Alkylation typically occurs at the less sterically hindered piperazine nitrogen. Acylation is favored under mild conditions to avoid decomposition of the thiazole ring.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient 2-position of the thiazole ring participates in nucleophilic substitution, though reactivity is moderated by the electron-withdrawing fluorophenyl group.

Reagent Conditions Product Yield Reference
NaSMeDMSO, 120°C, 12 h2-(Methylthio)-4-(4-fluorophenyl)thiazole45%
NH₂OH·HClEtOH, reflux, 6 h2-Aminoxy-4-(4-fluorophenyl)thiazole38%
  • Limitation : Low yields are attributed to steric hindrance from the fluorophenyl group and competing side reactions .

Coordination with Metal Ions

The piperazine nitrogen and thiazole sulfur act as ligands for transition metals, enabling applications in catalysis or material science.

Metal Salt Conditions Complex Stability Reference
CuCl₂MeOH, RT, 2 h[Cu(C₁₃H₁₃FN₃S)Cl₂]·H₂OStable ≤ 150°C
Pd(OAc)₂DMF, 80°C, 6 h[Pd(C₁₃H₁₃FN₃S)(OAc)]Air-sensitive
  • Structural Note : X-ray crystallography of analogous complexes confirms bidentate coordination via piperazine-N and thiazole-S .

Acid/Base-Mediated Degradation

The compound exhibits pH-dependent stability:

Condition Observation Mechanism Reference
1M HCl, reflux, 2 hHydrolysis of thiazole to 4-(4-fluorophenyl)thioamide and piperazine derivativesRing-opening via protonation at S/N
1M NaOH, RT, 24 hPartial decomposition (≈15% mass loss)Base-induced deprotonation

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed coupling, though reactivity is lower than non-fluorinated analogs.

Reaction Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄DME, 90°C, 12 h4-(4-Biphenyl)-2-piperazinylthiazole52%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 24 hN-Arylpiperazine-thiazole derivatives60%

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–S bond cleavage in the thiazole ring, generating:

  • Primary Product : 4-(4-Fluorophenyl)imidazole (via ring contraction) .

  • Secondary Product : Piperazine dimer (from radical recombination) .

Biochemical Interactions

Though not a direct reaction, the compound inhibits monoacylglycerol lipase (MAGL) via reversible binding (IC₅₀ = 0.89 μM) . Structural analogs show:

  • Binding Affinity : Enhanced by fluorophenyl-thiazole π-stacking with Phe159 residue .

  • Metabolic Stability : t₁/₂ > 6 h in human liver microsomes .

Comparative Reactivity of Structural Analogs

Analog Reactivity Difference Reference
4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazoleHigher electrophilicity at thiazole C2 due to Cl vs. F electronegativity
1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazineReduced steric hindrance enables faster alkylation (yield ↑12%)
4-[4-(1,3-Thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-oneCarbonyl group enables chelation with Mg²⁺/Ca²⁺, altering hydrolysis kinetics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Thiazolylhydrazone Derivatives (3a–k)
  • Structure : Feature a hydrazone group (-NH-N=C-) instead of the piperazine moiety.
  • Synthesis: Condensation of thiosemicarbazide with aldehydes, followed by cyclization with 2-bromoacetophenones .
  • Activity : Exhibit acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values influenced by electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring .
  • Key Difference : The hydrazone linker alters electronic properties and target specificity compared to the direct piperazine-thiazole linkage in the main compound.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (16, 17)
  • Structure : Nitro group at the 3-position of the phenyl ring vs. 4-fluorophenyl in the main compound.
  • Activity: Demonstrated selective human monoamine oxidase-B (hMAO-B) inhibition and antioxidant properties, attributed to the nitro group’s strong electron-withdrawing effects .
  • Comparison : Fluorine’s moderate electronegativity in the main compound may offer balanced solubility and receptor affinity, whereas nitro groups enhance oxidative activity but reduce metabolic stability .

Piperazine Fragment Modifications

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)
  • Structure : Replace the thiazole ring with a benzylpiperazine-carbonyl group.
  • Activity: Act as tyrosine kinase inhibitors, with compound 16 showing nanomolar potency due to the 2,4-difluorophenyl moiety enhancing hydrophobic interactions .
1-[4-(4-Methoxyphenyl)piperazine] Analogs
  • Structure : Methoxy group (-OCH₃) instead of fluorine on the phenyl ring.
  • Activity : Methoxy’s electron-donating nature may increase metabolic stability but reduce receptor binding affinity compared to fluorine’s electronegativity .

Functional Group Additions

Antinociceptive Thiazole-Piperazine Derivatives (3d–3h)
  • Structure: Include sulfonylmethyl groups and diverse aryl substituents (e.g., cyanophenyl, nitrophenyl).
  • Activity: Compound 3f (4-fluorophenyl analog) showed opioidergic antinociceptive effects, highlighting fluorine’s role in enhancing CNS penetration .
  • Comparison : The trihydrate form of the main compound may offer superior aqueous solubility for in vivo studies compared to anhydrous analogs .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituent Biological Activity Reference
1-[4-(4-Fluorophenyl)thiazol-2-yl]piperazine trihydrate 263.33 (anhydrous) 4-Fluorophenyl Under investigation
Thiazolylhydrazone 3a–k ~350–400 Hydrazone + aryl AChE inhibition (IC₅₀: 0.5–10 µM)
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone 16 334.34 2,4-Difluorophenyl Tyrosine kinase inhibition
1-[4-(4-Methoxyphenyl)piperazine] analog 369.46 4-Methoxyphenyl Not reported
Antinociceptive derivative 3f ~400 4-Fluorophenyl + sulfonyl Opioidergic antinociception

Key Findings and Implications

  • Substituent Effects : Fluorine’s electronegativity optimizes solubility and target binding, while bulkier groups (e.g., trifluoromethyl) enhance potency but may limit bioavailability .
  • Synthetic Accessibility : The main compound’s synthesis is well-established, but derivatives with complex substituents (e.g., nitro groups) require multi-step protocols .
  • Pharmacological Potential: Thiazole-piperazine hybrids show versatility across targets (AChE, MAO-B, kinases), with fluorine playing a critical role in balancing physicochemical properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves a multi-step process that constructs the thiazole ring and introduces the piperazine moiety. The key steps include:

  • Formation of the thiazole ring with the 4-fluorophenyl substituent.
  • Coupling or substitution with piperazine to attach the piperazine ring at the 2-position of the thiazole.
  • Crystallization or hydration to obtain the trihydrate form.

Detailed Preparation Method from Literature

A representative synthetic route, supported by peer-reviewed research, is summarized as follows:

Step Reaction Description Reagents & Conditions Notes
1 Preparation of 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde Reaction of 1-(methylsulphonyl)piperazine with 4-fluorobenzaldehyde Provides intermediate for thiazole formation
2 Conversion to thiosemicarbazone derivative Reaction of the aldehyde intermediate with hydrazinecarbothioamide Key step to introduce sulfur and nitrogen for thiazole ring
3 Ring closure to form thiazole-piperazine compound Cyclization under controlled temperature Yields final heterocyclic compound with thiazole and piperazine rings
4 Purification and crystallization Purification via chromatography, crystallization to obtain trihydrate Structural confirmation by NMR and LC-MS

This method emphasizes the use of hydrazinecarbothioamide for thiazole ring construction and subsequent cyclization to yield the target compound.

Alternative Industrial Method

Industrial scale synthesis may involve:

  • Reaction of 4-fluoroaniline with 2-chloroethylamine hydrochloride in solvents such as diethylene glycol monomethyl ether.
  • Microwave-assisted reflux at 800W power for approximately 3 minutes to enhance reaction efficiency.
  • Use of continuous flow reactors to scale up production while maintaining high yield and purity.
  • Post-reaction purification to isolate the trihydrate crystal form.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dimethylformamide, 1,2-dimethoxyethane, and 1,4-dioxane depending on the step.
  • Temperature: Ring closure and cyclization reactions typically occur between room temperature and 60 °C.
  • Catalysts: Acidic or basic catalysts may be used to facilitate cyclization and condensation reactions.
  • Microwave Irradiation: Used in some industrial methods to reduce reaction time drastically and improve yield.

Purification and Characterization

  • Purification: Chromatographic techniques (e.g., column chromatography) followed by recrystallization to obtain the pure trihydrate form.
  • Characterization: Confirmed by advanced spectroscopic methods:
    • ^1H-NMR and ^13C-NMR for structural elucidation.
    • LC-MS/MS for molecular weight and purity confirmation.
    • Elemental analysis and high-resolution mass spectrometry (HRMS) for compound verification.

Comparative Summary Table of Preparation Methods

Aspect Laboratory Scale Synthesis Industrial Scale Synthesis
Starting Materials 4-fluorobenzaldehyde, methylsulphonyl piperazine, hydrazinecarbothioamide 4-fluoroaniline, 2-chloroethylamine hydrochloride
Key Reaction Steps Aldehyde formation, thiosemicarbazone formation, ring closure Direct amination, microwave-assisted reflux
Solvents DMF, dioxane, 1,2-dimethoxyethane Diethylene glycol monomethyl ether
Reaction Time Hours to days Minutes (microwave-assisted)
Yield Moderate to high (62–99%) Optimized for high yield and purity
Purification Chromatography, recrystallization Continuous flow purification, crystallization
Hydrate Formation Controlled crystallization Controlled crystallization to trihydrate

Research Findings and Notes

  • The ring closure step is critical and sensitive to reaction conditions such as temperature and solvent choice.
  • Microwave-assisted synthesis offers significant time savings and can be scaled industrially without compromising product quality.
  • The trihydrate form is stabilized by controlled crystallization, important for consistent pharmaceutical or research use.
  • Structural verification by NMR and LC-MS/MS is essential to confirm the integrity of the synthesized compound.
  • Variations in substituents or reaction conditions can lead to analogues with different biological activities, highlighting the importance of precise synthetic control.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate
Reactant of Route 2
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1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate

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